![molecular formula C25H24N4O4 B2665406 N-(3-methylbutyl)-1-[4-(propionylamino)phenyl]cyclopropanecarboxamide CAS No. 1251674-29-9](/img/structure/B2665406.png)
N-(3-methylbutyl)-1-[4-(propionylamino)phenyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methylbutyl)-1-[4-(propionylamino)phenyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Larvicidal Properties
N-(3-methylbutyl)-1-[4-(propionylamino)phenyl]cyclopropanecarboxamide and its derivatives have been synthesized and evaluated for their larvicidal properties against mosquito larvae. The study focuses on carboxamide derivatives related to cis-permethrin, demonstrating their potential in developing new insecticidal compounds. This research highlights the synthesis process, characterization of the compounds, and their effectiveness in a laboratory setting against Aedes aegypti larvae, contributing to the ongoing search for safer and more efficient larvicidal agents (Taylor, Hall, & Vedres, 1998).
Conformational Analysis
The conformational preferences of cyclopropane analogues of phenylalanine, which bear resemblance to this compound, have been theoretically examined. This analysis provides insights into the impact of phenyl group substitutions on the cyclopropane structure, offering a deeper understanding of the molecule's potential interactions and stability within biological systems. Such studies are crucial for designing compounds with desired biological activities and properties (Casanovas, Jiménez, Cativiela, Pérez, & Alemán, 2003).
Green Synthesis of Flutamide
Research into the green synthesis of flutamide, an important pharmaceutical compound, involves the use of precursors and processes that are environmentally friendly and sustainable. Although not directly related to this compound, this work underscores the importance of developing synthetic methods that reduce environmental impact. The methodologies applied in the synthesis of flutamide could inspire similar approaches for synthesizing and studying the applications of this compound and its derivatives (Bandgar & Sawant, 2006).
Herbicide Development
This compound derivatives have potential applications in developing selective herbicides. Research on similar compounds has demonstrated their usefulness in agriculture for controlling unwanted vegetation while minimizing harm to crops and the environment. This area of study is crucial for enhancing food security and sustainable agricultural practices (Hoppenstand & Hsiao, 1988).
Properties
IUPAC Name |
2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-32-21-12-9-19(10-13-21)24-27-25(33-28-24)20-11-14-23(31)29(16-20)17-22(30)26-15-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFQDLOWWDLUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

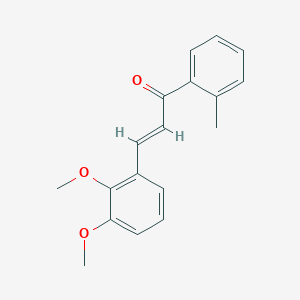
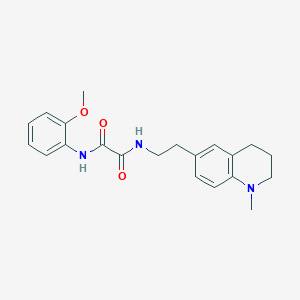
![Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B2665328.png)

![N-[2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2665330.png)
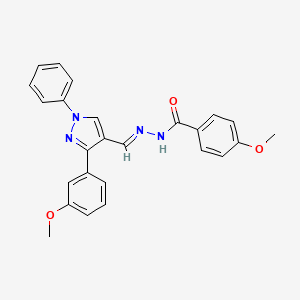

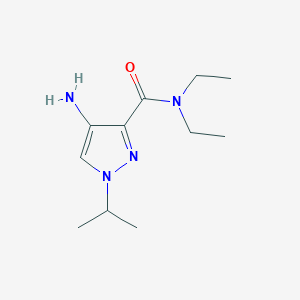

![[(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2665342.png)
![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2665344.png)
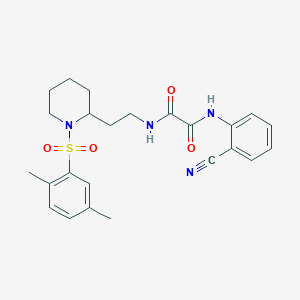
![3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2665346.png)
